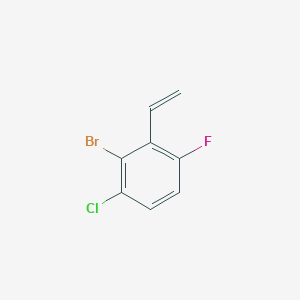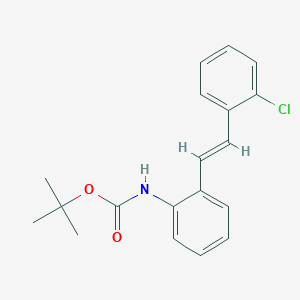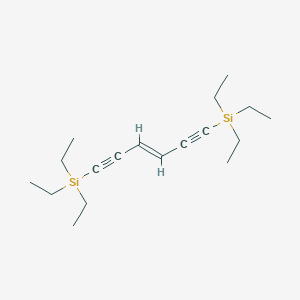![molecular formula C8H8BrNO2 B12843909 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol is an organic compound characterized by the presence of a bromomethyl group and a hydroxycarbonimidoyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol typically involves the bromination of a suitable precursor, such as a phenol derivative. One common method is the electrophilic halogenation of phenol with bromine, which introduces the bromomethyl group into the aromatic ring . The reaction conditions often include the use of solvents like dichloromethane or acetic acid to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process usually includes nitration, reduction, and bromination steps to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxycarbonimidoyl group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols or other aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol involves its interaction with molecular targets through various pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxycarbonimidoyl group may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromophenol: Similar in structure but lacks the hydroxycarbonimidoyl group.
2-Hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde group instead of a bromomethyl group.
2-Bromo-4-nitrophenol: Contains both bromine and nitro groups on the phenol ring.
Uniqueness
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol is unique due to the presence of both bromomethyl and hydroxycarbonimidoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H8BrNO2 |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol |
InChI |
InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2/b10-7- |
Clave InChI |
UTIQUWWEABFDEC-YFHOEESVSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C(=N\O)/CBr)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=NO)CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12843826.png)








![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)

![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
